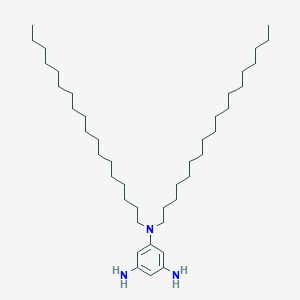![molecular formula C15H17BrO3 B12558949 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- CAS No. 149555-96-4](/img/structure/B12558949.png)
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a 6-bromohexyl group attached via an ether linkage at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2H-1-Benzopyran-2-one (coumarin).
Bromination: The coumarin is brominated to introduce a bromine atom at the desired position.
Etherification: The brominated coumarin is then reacted with 6-bromohexanol in the presence of a base (such as potassium carbonate) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Known for its antioxidant and anti-inflammatory properties.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Exhibits antimicrobial and antifungal activities.
Auraptene (7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one): Studied for its anticancer and neuroprotective effects.
Uniqueness
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate for the synthesis of novel compounds with diverse applications.
特性
CAS番号 |
149555-96-4 |
|---|---|
分子式 |
C15H17BrO3 |
分子量 |
325.20 g/mol |
IUPAC名 |
7-(6-bromohexoxy)chromen-2-one |
InChI |
InChI=1S/C15H17BrO3/c16-9-3-1-2-4-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,1-4,9-10H2 |
InChIキー |
XXDDEACWRJYAKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


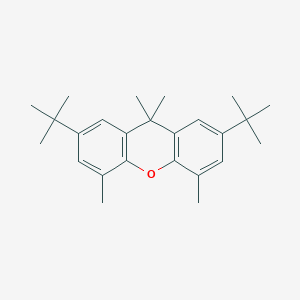
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
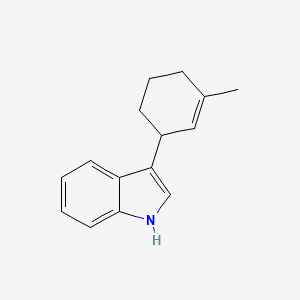

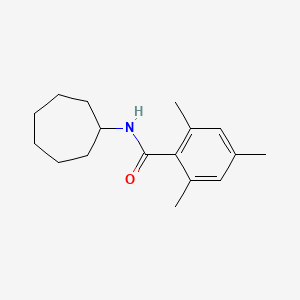
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

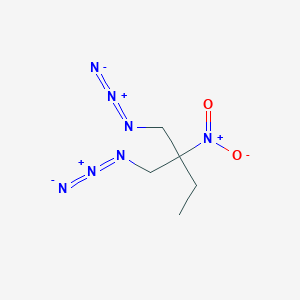

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
